Dimethyl phenylsulfonylamidophosphate
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Overview
Description
Dimethyl phenylsulfonylamidophosphate is a chemical compound with the molecular formula C8H12NO5PS and a molecular weight of 265.226 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group attached to an amidophosphate moiety. It is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of dimethyl phenylsulfonylamidophosphate typically involves the reaction of phenylsulfonyl chloride with dimethyl phosphoramidate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Dimethyl phenylsulfonylamidophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl phenylsulfonylamidophosphate is primarily used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonyl and phosphoramidate derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug design and development, often utilizes this compound.
Mechanism of Action
The mechanism of action of dimethyl phenylsulfonylamidophosphate involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound valuable in research focused on enzyme inhibition and protein modification .
Comparison with Similar Compounds
Dimethyl phenylsulfonylamidophosphate can be compared to other sulfonyl and phosphoramidate compounds. Similar compounds include:
Dimethyl sulfoxide (DMSO): Known for its solvent properties and use in organic synthesis.
Phenylsulfonyl chloride: A precursor in the synthesis of sulfonyl compounds.
Dimethyl phosphoramidate: Used in the synthesis of phosphoramidate derivatives.
The uniqueness of this compound lies in its combined sulfonyl and phosphoramidate functionalities, which provide a versatile platform for various chemical reactions and research applications.
Biological Activity
Dimethyl phenylsulfonylamidophosphate (DPSA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity based on various research findings, including cytotoxicity, antibacterial properties, and mechanisms of action.
DPSA is a sulfonamide derivative that features a dimethyl group attached to a phenylsulfonyl moiety, linked to an amidophosphate group. Its chemical structure allows for significant interactions with biological targets due to the presence of both hydrophilic and lipophilic characteristics.
Cytotoxic Activity
Research indicates that DPSA exhibits notable cytotoxic effects against various cancer cell lines. A study conducted on leukemia cells (L1210) demonstrated that DPSA's cytotoxicity is both time- and dose-dependent. At a concentration of 2.5 mM, DPSA increased reactive oxygen species (ROS) production threefold within the first hours of incubation, leading to a decrease in cell viability by 40% after 48 hours and 66% after 72 hours .
Table 1: Cytotoxic Effects of DPSA on L1210 Cells
Concentration (mM) | ROS Production (fold increase) | Cell Viability After 48h (%) | Cell Viability After 72h (%) |
---|---|---|---|
2.5 | 3 | 40 | 34 |
Control | 1 | 100 | 100 |
Antibacterial Activity
DPSA has also been evaluated for its antibacterial properties. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis .
Table 2: Antibacterial Efficacy of DPSA
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | X |
Escherichia coli | Y |
Note: Specific MIC values need to be filled based on experimental data.
The mechanism by which DPSA exerts its biological effects appears multifaceted:
- Inhibition of Folate Biosynthesis : As a sulfonamide derivative, DPSA competes with para-aminobenzoic acid (PABA), thereby obstructing folate synthesis essential for bacterial growth .
- Induction of Apoptosis : The increase in ROS levels suggests that DPSA may induce apoptosis in cancer cells through oxidative stress pathways .
- Cell Membrane Interaction : Studies indicate that DPSA can penetrate biological membranes effectively, allowing it to reach intracellular targets .
Case Studies
Several case studies have highlighted the practical applications and implications of using DPSA in therapeutic contexts:
- Cancer Treatment : A case study involving the treatment of leukemia cells with DPSA showed promising results in reducing cell viability while sparking interest in further research for potential cancer therapies.
- Antibacterial Applications : Another study focused on the effectiveness of DPSA against antibiotic-resistant bacterial strains, showcasing its potential as an alternative treatment option.
Properties
Molecular Formula |
C8H12NO5PS |
---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
N-dimethoxyphosphorylbenzenesulfonamide |
InChI |
InChI=1S/C8H12NO5PS/c1-13-15(10,14-2)9-16(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,9,10) |
InChI Key |
WIBBFOBNDQNRMY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(NS(=O)(=O)C1=CC=CC=C1)OC |
solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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